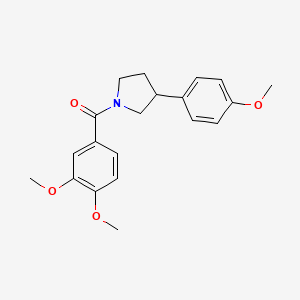

(3,4-diméthoxyphényl)(3-(4-méthoxyphényl)pyrrolidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

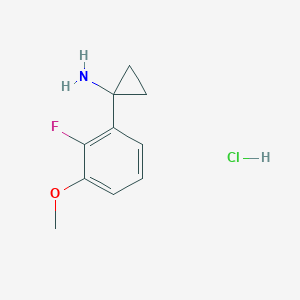

1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.

BenchChem offers high-quality 1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyse et synthèse organique

L'étude de nouveaux protocoles catalytiques pour la synthèse durable de composés organiques est d'un grand intérêt. Les chercheurs ont exploré l'utilisation de solides organiques ioniques, tels que le chlorure de 1,3-bis(carboxymethyl)imidazolium, comme catalyseurs. Notamment, cette méthodologie a été appliquée à la préparation de la 1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Malgré des rendements modérés dus à la réaction rétro-Michael, la préparation du précurseur chalcone et l'addition de Michael au triazole présentent de bonnes métriques vertes .

Bioactivité et chimie médicinale

Les dérivés du triazole, y compris le composé en question, possèdent des caractéristiques structurelles qui facilitent la liaison aux molécules cibles. Plus précisément, les β-azolyl cétones, telles que la (3,4-diméthoxyphényl)(3-(4-méthoxyphényl)pyrrolidin-1-yl)méthanone, ont été explorées pour leur bioactivité potentielle. Ces composés trouvent des applications dans les fongicides, les bactéricides et les herbicides .

Intermédiaires dans la synthèse de médicaments

This compound: sert d'intermédiaire dans la synthèse de divers composés bioactifs. Par exemple:

Mécanisme D'action

Target of Action

It’s known that nitrogen-containing heteroarene units, such as those found in this compound, are usually present in biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .

Mode of Action

Triazole derivatives, which this compound is a part of, are known to produce a variety of biological effects . Their structural characteristics make it easier to bind with target molecules .

Biochemical Pathways

The synthesis of β-heteroarylated carbonyl compounds, such as (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, can be achieved through several biochemical pathways . These include the reaction between ketones, formaldehyde, and N-heterocycles; nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles; or conjugate addition of N-heterocycles to α,β-unsaturated ketones . Among them, the aza-Michael reaction constitutes a synthetic tool of great importance .

Result of Action

Compounds with similar structures have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Action Environment

The synthesis of this compound has been carried out in the absence of a catalyst for certain activated nucleophiles and alkenes , suggesting that the reaction conditions could potentially influence its action.

Analyse Biochimique

Biochemical Properties

(3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . The interaction with MAO can lead to the inhibition of this enzyme, thereby affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, the compound may interact with cytochrome P450 enzymes, influencing the metabolism of other drugs and endogenous compounds .

Cellular Effects

The effects of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to MAO results in the inhibition of this enzyme, thereby increasing the levels of monoamines in the brain . Additionally, the compound can interact with nuclear receptors, influencing gene expression and cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to the compound in vitro and in vivo has revealed sustained effects on cellular signaling and metabolism, indicating its potential for prolonged biochemical activity .

Dosage Effects in Animal Models

The effects of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity . These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

(3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, the compound can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters (OCTs) and distributed to various tissues . Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-17-7-4-14(5-8-17)16-10-11-21(13-16)20(22)15-6-9-18(24-2)19(12-15)25-3/h4-9,12,16H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYIIMIQNOXPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-butyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-isopropylacetamide](/img/structure/B2513961.png)

![N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2513969.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)

![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2513976.png)

![N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2513980.png)

![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)